Cas no 728024-51-9 (3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid)
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(2-氯-苯基)-[1,2,4]恶二唑-5-基]-丙酸
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid
- 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- MLS000080569
- HMS2153H13
- HMS3324M16
- BBL009344
- STK726461
- SMR000037560
- 1,2,4-Oxadiazole-5-propanoic acid, 3-(2-chlorophenyl)-
- 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoicacid
- MFCD05861396
- ALBB-012736
- CHEMBL1882664
- VS-02048
- SCHEMBL6326021
- AKOS000112023
- H30102
- 728024-51-9
- 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
-
- MDL: MFCD05861396
- Inchi: 1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
- InChI Key: KZPZGRUXMCHZRL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=NOC(CCC(=O)O)=N1
Computed Properties
- Exact Mass: 252.0301698Da
- Monoisotopic Mass: 252.0301698Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 76.2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 464.6±55.0 °C at 760 mmHg
- Flash Point: 234.8±31.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C275585-250mg |
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 250mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C275585-500mg |
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 500mg |
$ 450.00 | 2022-04-01 | ||
| TRC | C275585-1000mg |
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 1g |
$ 720.00 | 2022-04-01 | ||
| Chemenu | CM377087-1g |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Fluorochem | 058802-10g |
3-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid |
728024-51-9 | 10g |
£1633.00 | 2022-03-01 | ||
| Fluorochem | 058802-1g |
3-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid |
728024-51-9 | 1g |
£307.00 | 2022-03-01 | ||
| Fluorochem | 058802-5g |
3-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid |
728024-51-9 | 5g |
£1021.00 | 2022-03-01 | ||
| OTAVAchemicals | 1149450-100MG |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 95% | 100MG |
$100 | 2023-06-25 | |
| OTAVAchemicals | 1149450-250MG |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 95% | 250MG |
$125 | 2023-06-25 | |
| OTAVAchemicals | 1149450-500MG |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
728024-51-9 | 95% | 500MG |
$150 | 2023-06-25 |
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
Introduction to 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No. 728024-51-9)
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 728024-51-9, belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological effects. The presence of a chlorophenyl group and a propanoic acid moiety in its structure contributes to its complex reactivity and interaction with biological targets.
The structure of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid features a central oxadiazole ring, which is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This core structure is highly versatile and is frequently employed in medicinal chemistry due to its ability to modulate various biological pathways. The chlorophenyl group attached to the oxadiazole ring introduces a degree of lipophilicity and electronic properties that can influence the compound's binding affinity to biological receptors. Additionally, the terminal propanoic acid group provides a site for further functionalization, enabling the synthesis of analogs with tailored pharmacological profiles.
In recent years, there has been growing interest in oxadiazole derivatives as potential therapeutic agents. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid suggests that it may exhibit similar activities. Preliminary studies have indicated that this compound can interact with various enzymes and receptors, potentially leading to therapeutic benefits. For instance, its ability to modulate the activity of enzymes involved in inflammatory pathways has been a focus of research in the development of novel anti-inflammatory drugs.
The synthesis of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxadiazole core through cyclocondensation reactions. Subsequent steps include the introduction of the chlorophenyl group and the propanoic acid moiety, which are critical for achieving the desired structural features. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
One of the most compelling aspects of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid is its potential as a lead compound for drug discovery. Its unique structural features make it an attractive candidate for further optimization through structure-based drug design or computational modeling. By leveraging computational tools, researchers can predict how modifications to the molecule might affect its biological activity. This approach has been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.
Recent studies have highlighted the importance of oxadiazole derivatives in addressing unmet medical needs. For example, compounds similar to 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid have shown promise in preclinical trials for treating chronic inflammatory diseases and certain types of cancer. The mechanism of action often involves inhibition of key signaling pathways that contribute to disease progression. By targeting these pathways selectively, these compounds can modulate immune responses or suppress tumor growth without significant off-target effects.
The pharmacokinetic properties of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been used to study these properties in detail. These studies provide valuable insights into optimizing dosing regimens and minimizing potential toxicity.
In conclusion,3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid (CAS No. 728024-51-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis involves sophisticated organic chemistry techniques, and its pharmacological profile suggests applications in treating various diseases. As research continues to uncover new therapeutic targets and mechanisms,this oxadiazole derivative may play a significant role in the development of next-generation drugs.
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